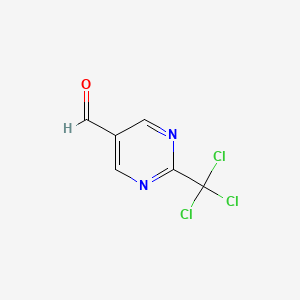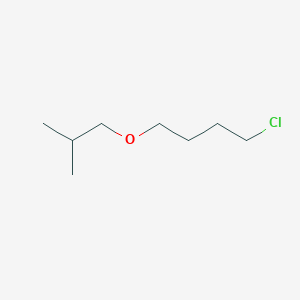![molecular formula C10H16N4S B15261620 1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine](/img/structure/B15261620.png)
1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine is a heterocyclic compound that contains both a thiazole and a pyridine ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazolo[5,4-c]pyridine core. This intermediate is then reacted with piperazine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-amine
- tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Uniqueness
1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of thiazole and pyridine rings, along with the piperazine moiety, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H16N4S |
|---|---|
Molecular Weight |
224.33 g/mol |
IUPAC Name |
2-piperazin-1-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C10H16N4S/c1-2-12-7-9-8(1)13-10(15-9)14-5-3-11-4-6-14/h11-12H,1-7H2 |
InChI Key |
RSFSUCIJDXEJST-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(S2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Oxaspiro[2.5]octane-8-carbothioamide](/img/structure/B15261568.png)
![3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B15261584.png)
![2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B15261585.png)
![2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide](/img/structure/B15261590.png)



![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B15261600.png)
![7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B15261611.png)
![tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B15261617.png)
![Bicyclo[6.1.0]nonan-4-ol](/img/structure/B15261627.png)

